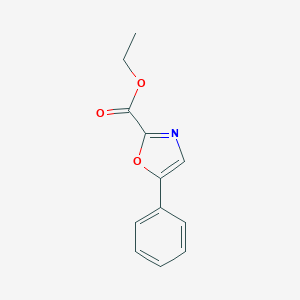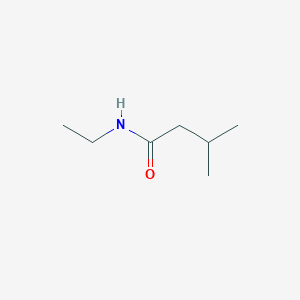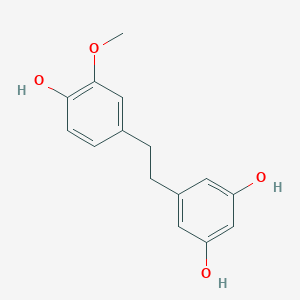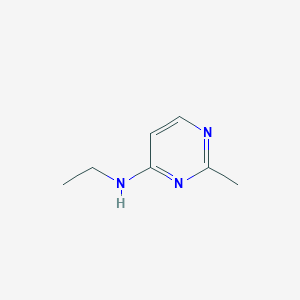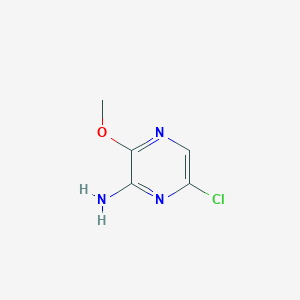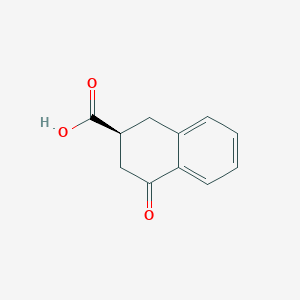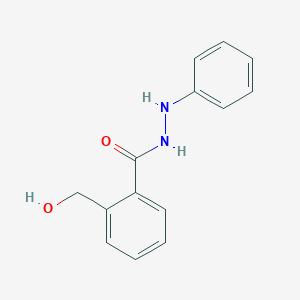
N,N,1-Trimethyl-1H-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-Trimethyl-1H-imidazol-4-amine, also known as TMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMIA is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The chemical structure of TMIA makes it an ideal candidate for various research applications, including drug discovery, catalysis, and material science.
Wirkmechanismus
The mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine is not fully understood. However, several studies have suggested that N,N,1-Trimethyl-1H-imidazol-4-amine may act by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,N,1-Trimethyl-1H-imidazol-4-amine can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N,1-Trimethyl-1H-imidazol-4-amine in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for various research applications. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using N,N,1-Trimethyl-1H-imidazol-4-amine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N,N,1-Trimethyl-1H-imidazol-4-amine. One potential direction is the development of new drugs based on the chemical structure of N,N,1-Trimethyl-1H-imidazol-4-amine. Additionally, further research is needed to fully understand the mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine and its potential applications in various fields, including catalysis and material science. Furthermore, studies are needed to investigate the potential toxicity of N,N,1-Trimethyl-1H-imidazol-4-amine and its effects on human health.
Synthesemethoden
N,N,1-Trimethyl-1H-imidazol-4-amine can be synthesized using several methods, including the reaction of 1-methylimidazole with formaldehyde and methylamine, or the reaction of 4-chloro-1-methylimidazole with trimethylamine. The synthesis of N,N,1-Trimethyl-1H-imidazol-4-amine is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
N,N,1-Trimethyl-1H-imidazol-4-amine has been extensively studied for its potential applications in drug discovery. Several studies have shown that N,N,1-Trimethyl-1H-imidazol-4-amine can act as a potent inhibitor of various enzymes, including acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
196304-08-2 |
|---|---|
Produktname |
N,N,1-Trimethyl-1H-imidazol-4-amine |
Molekularformel |
C6H11N3 |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
N,N,1-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |
InChI-Schlüssel |
PPWNRKHZPROPTD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)N(C)C |
Kanonische SMILES |
CN1C=C(N=C1)N(C)C |
Synonyme |
1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)
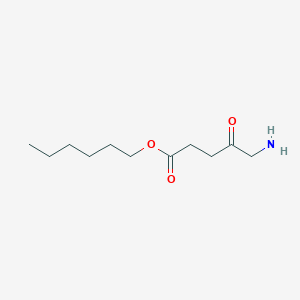
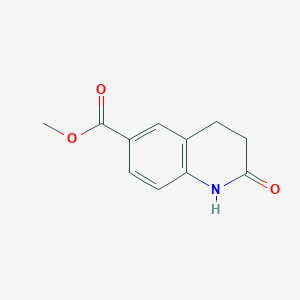
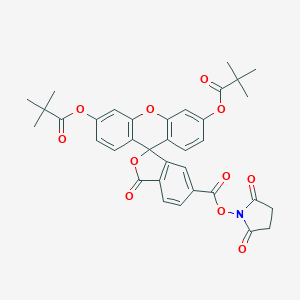
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
